molecular formula C20H38O2 B12643149 Cyclohexyl myristate CAS No. 93805-35-7

Cyclohexyl myristate

Cat. No.: B12643149
CAS No.: 93805-35-7
M. Wt: 310.5 g/mol
InChI Key: CVKSQUBKUSUUSC-UHFFFAOYSA-N
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Description

Cyclohexyl myristate is an ester compound with the molecular formula C20H38O2. It is formed by the esterification of cyclohexanol and myristic acid. This compound is known for its use in various industrial applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

Cyclohexyl myristate can be synthesized through the esterification reaction between cyclohexanol and myristic acid. The reaction typically involves the use of a catalyst, such as sulfuric acid, to facilitate the esterification process. The reaction is carried out under reflux conditions, where the reactants are heated together until the desired ester is formed.

Industrial Production Methods

In industrial settings, this compound is produced using similar esterification processes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. Industrial production may also involve the use of continuous reactors to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

Cyclohexyl myristate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form this compound hydroperoxide.

    Reduction: Reduction reactions can convert it back to cyclohexanol and myristic acid.

    Substitution: It can undergo nucleophilic substitution reactions, where the ester group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles like amines or alcohols can be used under basic conditions.

Major Products

    Oxidation: this compound hydroperoxide.

    Reduction: Cyclohexanol and myristic acid.

    Substitution: Various substituted esters depending on the nucleophile used.

Scientific Research Applications

Cyclohexyl myristate has a wide range of applications in scientific research:

    Chemistry: Used as a solvent and reagent in organic synthesis.

    Biology: Employed in the formulation of various biological assays.

    Medicine: Investigated for its potential use in drug delivery systems.

    Industry: Utilized in the production of cosmetics, lubricants, and plasticizers due to its emollient properties.

Mechanism of Action

The mechanism of action of cyclohexyl myristate involves its interaction with various molecular targets. In biological systems, it can act as a carrier for hydrophobic drugs, enhancing their solubility and bioavailability. The ester bond in this compound can be hydrolyzed by esterases, releasing the active components (cyclohexanol and myristic acid) which then exert their effects through various biochemical pathways.

Comparison with Similar Compounds

Cyclohexyl myristate can be compared with other similar esters such as:

  • Cyclohexyl palmitate
  • Cyclohexyl stearate
  • Cyclohexyl laurate

Uniqueness

This compound is unique due to its specific chain length and cyclohexyl group, which confer distinct physical and chemical properties. It has a balanced hydrophilic-lipophilic profile, making it suitable for various applications where other esters might not perform as effectively.

Conclusion

This compound is a versatile compound with significant industrial and scientific applications. Its unique properties and reactivity make it a valuable component in various fields, from chemistry and biology to medicine and industry.

Properties

CAS No.

93805-35-7

Molecular Formula

C20H38O2

Molecular Weight

310.5 g/mol

IUPAC Name

cyclohexyl tetradecanoate

InChI

InChI=1S/C20H38O2/c1-2-3-4-5-6-7-8-9-10-11-15-18-20(21)22-19-16-13-12-14-17-19/h19H,2-18H2,1H3

InChI Key

CVKSQUBKUSUUSC-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCCCCC(=O)OC1CCCCC1

Origin of Product

United States

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